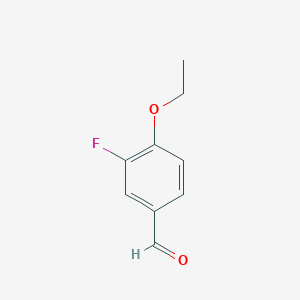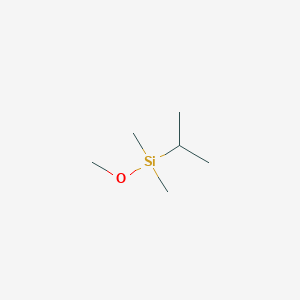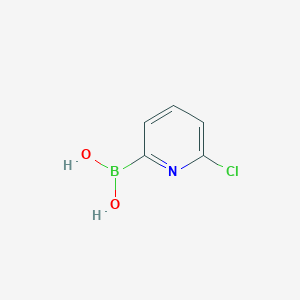
6-Chloropyridine-2-boronic acid
Descripción general
Descripción
6-Chloropyridine-2-boronic acid is a chemical compound with the empirical formula C5H5BClNO2 and a molecular weight of 157.36 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Chloropyridine-2-boronic acid and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-2-boronic acid can be represented by the SMILES string OB(C1=CC=CC(Cl)=N1)O . The InChI representation is 1S/C5H5BClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H .
Aplicaciones Científicas De Investigación
- Example : Researchers use it to create complex molecules, such as pharmaceutical intermediates and natural products .
- Example : By coupling with appropriate partners, it enables the formation of these intriguing derivatives .
- Example : These intermediates can then undergo Suzuki reactions or amination processes to yield diverse arylmethylpyrrolidinylmethanols .
- Example : Researchers employ it in copper-catalyzed amidation reactions to create amine derivatives .
Suzuki-Miyaura Coupling Reactions
Preparation of Canthinone Derivatives
Arylmethylpyrrolidinylmethanol Synthesis
Amide Formation via Amidation Reactions
Pharmaceutical Intermediates
Early Discovery Research
Safety and Hazards
Direcciones Futuras
Boronic acids, including 6-Chloropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Future research may focus on developing new reactions and improving existing methods involving these compounds. For instance, the protodeboronation of alkyl boronic esters, which is not well-developed, could be an area of future exploration .
Mecanismo De Acción
Target of Action
The primary target of 6-Chloropyridine-2-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 6-Chloropyridine-2-boronic acid involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 6-Chloropyridine-2-boronic acid is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The molecular and cellular effects of the action of 6-Chloropyridine-2-boronic acid are primarily observed in the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of 6-Chloropyridine-2-boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The SM coupling reaction, for instance, requires a metal catalyst, typically palladium . The reaction conditions are also exceptionally mild and tolerant of various functional groups , suggesting that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.
Propiedades
IUPAC Name |
(6-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJTYQJAQCXFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628591 | |
| Record name | (6-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-boronic acid | |
CAS RN |
652148-90-8 | |
| Record name | (6-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

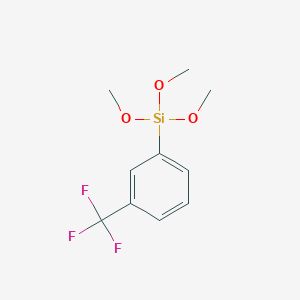
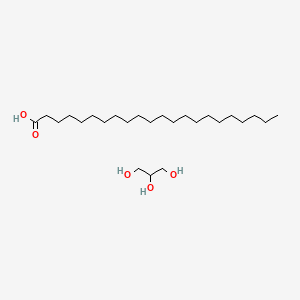
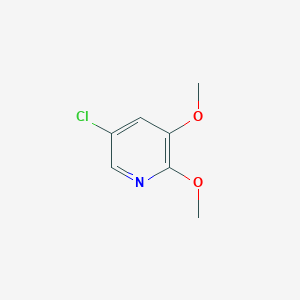
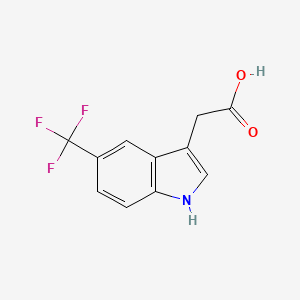
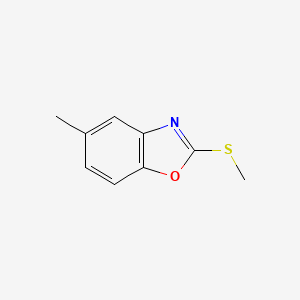
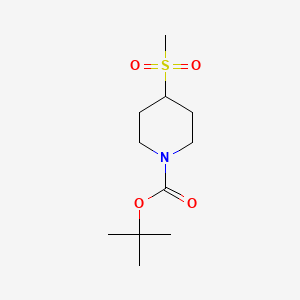
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

